(3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule featuring a fused indol-2-one core substituted with a methyl group at the 1-position and a 3-methylbenzothiazole moiety at the 3-position .
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2-ylidene)indol-2-one |
InChI |
InChI=1S/C17H14N2OS/c1-18-12-8-4-3-7-11(12)15(16(18)20)17-19(2)13-9-5-6-10-14(13)21-17/h3-10H,1-2H3/b17-15- |
InChI Key |
NDMJJMKWGIEUNF-ICFOKQHNSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C4=CC=CC=C4N(C3=O)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate indole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Heterocyclic Core Modifications
- Benzothiazole vs. Benzimidazole/Benzothiophene: The target compound’s benzothiazole ring (S and N heteroatoms) differs from benzimidazole (two N atoms) in electronic delocalization and hydrogen-bonding capacity. For example, (3Z)-3-Benzylidene-1H-benzimidazo[1,2-a]imidazol-2(3H)-one exhibits strong N–H hydrogen bonds and π-stacking in its crystal lattice , whereas benzothiazole’s sulfur may enhance lipophilicity and redox activity.
Substituent Impact on Reactivity and Solubility
- Methyl vs. Methoxy Groups :
The target’s 1-methyl and 3-methylbenzothiazole substituents increase hydrophobicity compared to the 5-methoxy group in (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one . Methoxy groups enhance solubility in polar solvents but may reduce membrane permeability. - Aromatic vs.
Biological Activity
The compound (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound notable for its potential biological activities. This compound integrates indole and benzothiazole moieties, which are recognized for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2OS |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2-ylidene)indol-2-one |
| InChI | InChI=1S/C17H14N2OS/c1-18... |
| InChI Key | NDMJJMKWGIEUNF-ICFOKQHNSA-N |
Biological Activity
Research indicates that compounds containing benzothiazole and indole structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one have been explored in various studies.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, compounds similar to the target compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives demonstrated significant antibacterial activity, with some exhibiting superior effectiveness compared to standard antibiotics like ciprofloxacin .
Key Findings:
- Compounds with substitutions on the benzothiazole ring showed varied antibacterial efficacy.
- The most active compounds displayed notable zones of inhibition against tested microorganisms such as Bacillus subtilis and Escherichia coli.
The mechanism by which (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors within cells. This interaction can modulate various biological pathways, leading to therapeutic effects.
Enzyme Inhibition
Research has shown that benzothiazole derivatives can inhibit key enzymes involved in metabolic processes. For instance, some analogs have been identified as potent inhibitors of tyrosinase, an enzyme critical in melanin production. The inhibition of tyrosinase was quantified through IC50 values, with certain derivatives showing significantly lower IC50 values than traditional inhibitors like kojic acid .
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one :
- Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested for antibacterial activity against various strains. The results indicated that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research has suggested that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
